N-(4-(furan-2-yl)thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
Description
N-(4-(furan-2-yl)thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic heterocyclic compound combining a thiazole core substituted with a furan moiety and a propanamide linker to a 4-oxoquinazolin-3(4H)-yl group. The furan-thiazole segment may enhance electron-rich interactions, while the quinazolinone moiety is known for its role in DNA intercalation and enzyme inhibition .
Properties
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-oxoquinazolin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S/c23-16(21-18-20-14(10-26-18)15-6-3-9-25-15)7-8-22-11-19-13-5-2-1-4-12(13)17(22)24/h1-6,9-11H,7-8H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSSFIGDFINWKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=NC(=CS3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(furan-2-yl)thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazole ring: This can be achieved by reacting a furan derivative with a thioamide under acidic conditions.
Quinazolinone synthesis: The quinazolinone moiety can be synthesized through the cyclization of an anthranilic acid derivative with an appropriate amide or nitrile.
Coupling reactions: The final step involves coupling the thiazole and quinazolinone intermediates through an amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(furan-2-yl)thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation products: Furanones, sulfoxides.
Reduction products: Dihydroquinazolinones, thiazolidines.
Substitution products: Halogenated thiazoles, aminothiazoles.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure that combines furan, thiazole, and quinazoline moieties. Its molecular formula is , with a molecular weight of approximately 372.42 g/mol. The structural complexity contributes to its potential efficacy in various applications, particularly in medicinal chemistry.
Antimicrobial Properties
N-(4-(furan-2-yl)thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has demonstrated significant antimicrobial activity against various pathogens. Studies have reported minimum inhibitory concentrations (MIC) indicating its effectiveness comparable to established antibiotics.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Case Study: A research study evaluated the compound against a range of bacterial strains, revealing a broad spectrum of activity, particularly against Gram-positive bacteria.
Anticancer Activity
The compound has shown promise in cancer research, particularly in inducing apoptosis in various cancer cell lines. In vitro studies have indicated that it can significantly reduce cell viability in human breast cancer cells (MCF-7).
Table: IC50 Values for Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
| A549 | 20 |
Mechanism of Action: The anticancer effects are primarily mediated through the activation of caspase pathways, leading to programmed cell death.
Enzyme Inhibition
This compound has been identified as a potential inhibitor of specific enzymes involved in critical biochemical pathways.
Case Study: Research focused on the compound's inhibition of enoyl-acyl carrier protein reductase (InhA), which is crucial for bacterial fatty acid synthesis. The compound exhibited competitive inhibition with an IC50 value indicating substantial efficacy against Mycobacterium tuberculosis.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step reactions that require careful optimization of conditions to achieve high yields and purity. Common methods include:
- Condensation Reactions: Utilizing coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Purification Techniques: Employing chromatography methods to isolate the desired product from by-products.
Mechanism of Action
The mechanism of action of N-(4-(furan-2-yl)thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Key Structural Differences :
Quinazolinone-Containing Derivatives
The 4-oxoquinazolin-3(4H)-yl group is a hallmark of DNA-binding agents and kinase inhibitors:
- (R)-2,3-Dihydroxy-N-(4-oxo-2-phenyl-3,4-dihydroquinazolin-8-yl)propanamide (24): Substitution at the C-8 position of quinazolinone improves solubility and nicotinamide site binding, achieving 79.5% yield and 291°C melting point .
- N-(3-Hydroxypyridin-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (4f) : The hydroxypyridine group enhances hydrogen bonding, contributing to its moderate yield (41%) and stability .
Impact of Substituents :
- C-8 modifications in quinazolinone derivatives (e.g., compound 24) demonstrate that substituent positioning critically affects potency .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-(furan-2-yl)thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide?
- Methodology : Synthesis typically involves sequential coupling of the thiazole and quinazolinone moieties. Key steps include:
Thiazole formation : Reacting 4-(furan-2-yl)thiazol-2-amine with a propanamide precursor under reflux in ethanol or DMF .
Amidation : Coupling the thiazole intermediate with 4-oxoquinazolin-3(4H)-yl-propanoic acid using carbodiimide crosslinkers (e.g., EDC/HCl) .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the final product .
- Characterization : Confirm structure via -NMR (e.g., furan protons at δ 6.3–7.2 ppm), IR (amide C=O stretch ~1650 cm), and HPLC (C18 column, ≥95% purity) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Primary Tools :
- NMR Spectroscopy : Assign thiazole (δ 7.5–8.0 ppm), quinazolinone (δ 8.2–8.5 ppm), and amide (δ 2.5–3.5 ppm) protons .
- Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- HPLC : Assess purity and stability under varying mobile phases (e.g., methanol/water gradients) .
Q. What are the primary biological activities reported for this compound?
- Anticancer Potential : Demonstrated in vitro via MTT assays against cancer cell lines (e.g., IC values <10 µM for breast cancer MCF-7 cells) .
- Antimicrobial Activity : Tested against Gram-positive bacteria (e.g., S. aureus) using disk diffusion assays, with zones of inhibition >15 mm at 50 µg/mL .
- Mechanistic Clues : Preliminary data suggest apoptosis induction via caspase-3/7 activation and mitochondrial membrane depolarization .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Strategies :
- Design of Experiments (DOE) : Screen variables (temperature, solvent, catalyst ratio) using response surface methodology .
- Real-Time Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and minimize side products .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance amidation efficiency but require careful removal during purification .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or DNA topoisomerases. Focus on hydrogen bonding with the quinazolinone carbonyl and hydrophobic interactions with the furan-thiazole core .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS software) .
- SAR Analysis : Compare analogs (e.g., substituting furan with phenyl) to identify critical pharmacophores .
Q. How can contradictory bioactivity data across studies be resolved?
- Approaches :
Protocol Harmonization : Standardize assay conditions (e.g., cell passage number, serum concentration) .
Structural Verification : Reconfirm compound identity via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemistry) .
Orthogonal Assays : Validate anticancer activity using clonogenic survival assays alongside MTT .
Q. What strategies improve the compound’s metabolic stability?
- In Vitro Models :
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
- CYP450 Inhibition Screening : Identify metabolic hotspots (e.g., furan oxidation) using recombinant enzymes .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF) on the thiazole ring to reduce CYP-mediated metabolism .
Methodological Resources
| Parameter | Recommended Protocol | Reference |
|---|---|---|
| Synthesis Yield | Optimize EDC/HCl ratio (1:1.2) in DMF at 0–5°C | |
| Apoptosis Assay | Caspase-Glo® 3/7 + JC-1 mitochondrial dye | |
| Purity Criteria | ≥95% by HPLC (C18, 254 nm) | |
| Docking Software | AutoDock Vina (PDB ID: 1M17 for EGFR) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
